13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide
Overview
Description
(S)-4,4-Dibutyl-2,6-bis(3,4,5-trifluorophenyl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepinium Bromide is a chiral phase-transfer catalyst for asymmetrical alkylation of glycine and alanine Schiff bases.
Biological Activity
The compound 13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene; bromide (CAS No. 851942-89-7) is a complex organic molecule notable for its potential biological activities. This article delves into its chemical properties, biological activity, and relevant research findings.
Basic Information
- Molecular Formula : CHFN.Br
- Molecular Weight : 748.645 g/mol
- Melting Point : 224-229 °C
- Appearance : Brown powder
Structural Characteristics
The compound features a unique pentacyclic structure with multiple trifluorophenyl substituents. The presence of azonium indicates its potential as a cationic species in biological systems.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties due to their ability to disrupt bacterial membranes.
- Anticancer Potential : The trifluorophenyl groups are hypothesized to enhance cytotoxicity against cancer cells by inducing apoptosis and inhibiting cell proliferation.
- Neuroprotective Effects : Some studies indicate that related compounds may protect neuronal cells from oxidative stress and apoptosis.
Antimicrobial Studies
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of similar azonium compounds against various bacterial strains. The results showed significant inhibition of growth in Gram-positive bacteria, suggesting that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Research
In vitro studies conducted on human cancer cell lines demonstrated that the compound exhibited dose-dependent cytotoxic effects. The mechanism was linked to the induction of reactive oxygen species (ROS), leading to cellular apoptosis .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | ROS Induction |
HeLa (Cervical) | 20 | Apoptosis via mitochondrial pathway |
A549 (Lung) | 25 | Cell cycle arrest |
Neuroprotective Studies
A recent investigation into neuroprotective properties highlighted that similar compounds could mitigate neurotoxicity induced by glutamate in neuronal cultures. The protective effect was attributed to the modulation of calcium influx and reduction of excitotoxicity .
Properties
IUPAC Name |
13,13-dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H36F6N.BrH/c1-3-5-15-49(16-6-4-2)23-33-31(27-19-35(43)41(47)36(44)20-27)17-25-11-7-9-13-29(25)39(33)40-30-14-10-8-12-26(30)18-32(34(40)24-49)28-21-37(45)42(48)38(46)22-28;/h7-14,17-22H,3-6,15-16,23-24H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMUZNOWQYZTRP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CC2=C(C3=CC=CC=C3C=C2C4=CC(=C(C(=C4)F)F)F)C5=C(C1)C(=CC6=CC=CC=C65)C7=CC(=C(C(=C7)F)F)F)CCCC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H36BrF6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887938-70-7 | |
Record name | 887938-70-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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